molecular formula C10H9F2N3 B11894049 (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine

(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11894049
M. Wt: 209.20 g/mol
InChI Key: LYHIZUNNENSGPP-UHFFFAOYSA-N
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Description

(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine is a chemical compound characterized by the presence of a difluorophenyl group attached to an imidazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine typically involves the reaction of 2,4-difluorobenzonitrile with a nitrile oxidoreductase enzyme, which reduces the nitrile group to form 2,4-difluorobenzylamine . This intermediate can then be further reacted with imidazole derivatives under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents such as N,N-dimethylformamide and catalysts to facilitate the process.

Industrial Production Methods

For industrial-scale production, the process may involve the use of hydrogenation techniques with catalysts such as Raney nickel or ruthenium precursor catalysts . These methods are optimized to ensure high yield and purity of the final product while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of difluorophenyl-imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzylamine
  • 2,6-Difluorobenzylamine
  • 2-Fluoro-6-(trifluoromethyl)benzylamine
  • 2-Fluoro-3-methylbenzylamine

Uniqueness

(5-(2,4-difluorophenyl)-1H-imidazol-2-yl)methanamine is unique due to the presence of both the difluorophenyl and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler analogs .

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

[5-(2,4-difluorophenyl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C10H9F2N3/c11-6-1-2-7(8(12)3-6)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15)

InChI Key

LYHIZUNNENSGPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(N2)CN

Origin of Product

United States

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